N,N'-Dimethyl-1,3-propanediamine
Overview
Description
N,N’-Dimethyl-1,3-propanediamine is an organic compound with the molecular formula C5H14N2. It is also known as 1,3-bis(methylamino)propane or N,N’-dimethyltrimethylenediamine. This compound is a colorless liquid with a strong amine odor and is highly flammable. It is used in various industrial applications, including the production of dyes, ion-exchange resins, and as a curing agent for epoxy resins .
Mechanism of Action
Mode of Action
DMPA has been reported to act as a catalyst in the Knoevenagel condensation . In this reaction, DMPA facilitates the condensation of carbonyl compounds with active methylene compounds to form carbon-carbon double bonds .
Biochemical Pathways
The primary biochemical pathway involving DMPA is the Knoevenagel condensation . This reaction is a cornerstone of organic chemistry, leading to the formation of various important compounds .
Pharmacokinetics
Due to its small size and polar nature, it is expected to have good solubility in water, which could influence its absorption and distribution .
Result of Action
The primary result of DMPA’s action as a catalyst in the Knoevenagel condensation is the formation of carbon-carbon double bonds . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of DMPA can be influenced by various environmental factors. For instance, the efficiency of DMPA as a catalyst in the Knoevenagel condensation can be affected by the reaction temperature and the pH of the reaction medium . Furthermore, DMPA is a flammable and corrosive substance, and its handling and storage require appropriate safety measures .
Preparation Methods
N,N’-Dimethyl-1,3-propanediamine can be synthesized through several methods. One common method involves the reaction of dimethylamine with acrylonitrile to form N,N-dimethylaminopropionitrile, which is then hydrogenated to produce N,N’-dimethyl-1,3-propanediamine. The reaction conditions typically involve a fixed bed reactor, a Raney-Nickel catalyst, and an alcoholic solution promoter with a small percentage of alkali . The process is energy-efficient and suitable for large-scale production .
Chemical Reactions Analysis
N,N’-Dimethyl-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups. Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N’-Dimethyl-1,3-propanediamine has a wide range of applications in scientific research and industry:
Biology: It is used in the preparation of bioreducible copolymers for gene delivery.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used as a curing agent for epoxy resins, a cross-linking agent for cellulose fibers, and an anti-shrinking agent for leather.
Comparison with Similar Compounds
N,N’-Dimethyl-1,3-propanediamine can be compared with other similar compounds such as:
N,N-Dimethylethylenediamine: This compound has a similar structure but with a shorter carbon chain.
N,N-Dimethyltrimethylenediamine: This compound has a similar structure but with different substituents on the nitrogen atoms.
N,N-Diethyl-1,3-propanediamine: This compound has ethyl groups instead of methyl groups on the nitrogen atoms. The uniqueness of N,N’-Dimethyl-1,3-propanediamine lies in its specific structure, which provides distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
N,N'-dimethylpropane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-6-4-3-5-7-2/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUPIHHYKUEXQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059398 | |
Record name | N,N'-Dimethylpropane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111-33-1 | |
Record name | N,N′-Dimethyl-1,3-propanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-Dimethyl-1,3-propylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Propanediamine, N1,N3-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N'-Dimethylpropane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-dimethylpropane-1,3-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.509 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N′-Dimethyl-1,3-propylenediamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY959B4RZ2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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